(4-((3-Methylbutanamido)methyl)phenyl)boronic acid
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Overview
Description
(4-((3-Methylbutanamido)methyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are known for their unique chemical properties, particularly their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with 3-methylbutanamide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-((3-Methylbutanamido)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce borane derivatives. Substitution reactions can result in various functionalized aromatic compounds.
Scientific Research Applications
(4-((3-Methylbutanamido)methyl)phenyl)boronic acid has several scientific research applications:
Biology: The compound’s ability to form reversible covalent bonds with diols makes it useful in the development of sensors and probes for detecting biological molecules.
Mechanism of Action
The mechanism of action of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, blocking its activity. The compound’s molecular targets and pathways depend on its specific application, such as binding to serine proteases in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of the 3-methylbutanamido group.
4-Formylphenylboronic acid: Contains a formyl group, used in different synthetic applications.
4-Bromomethylphenylboronic acid: A precursor in the synthesis of (4-((3-Methylbutanamido)methyl)phenyl)boronic acid.
Uniqueness
This compound is unique due to its specific functional groups, which impart distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
[4-[(3-methylbutanoylamino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-9(2)7-12(15)14-8-10-3-5-11(6-4-10)13(16)17/h3-6,9,16-17H,7-8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHBRPLTUFUUBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)CC(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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